molecular formula C7H14Cl2N4 B13493327 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride

3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride

Cat. No.: B13493327
M. Wt: 225.12 g/mol
InChI Key: CJSDTCPQCAVFRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride is a heterocyclic compound with a unique structure that includes both pyrazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoroacetic acid . The reaction conditions often include moderate temperatures and the use of organic solvents to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The reactions typically occur under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound has shown potential as an inhibitor of specific enzymes, making it valuable in biochemical studies.

    Medicine: Research indicates its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit CDK2/cyclin A2.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride involves its interaction with molecular targets such as enzymes. For instance, it inhibits CDK2/cyclin A2 by binding to the active site, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . This inhibition can lead to apoptosis in cancer cells, making it a promising candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one: This compound is used in the preparation of methoxyquinazoline derivatives.

    5-tert-butyl 3-ethyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate: Known for its use in various synthetic applications.

Uniqueness

3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride stands out due to its specific structure that allows for diverse chemical modifications and its significant potential in medicinal chemistry, particularly as an enzyme inhibitor .

Properties

Molecular Formula

C7H14Cl2N4

Molecular Weight

225.12 g/mol

IUPAC Name

3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-5-amine;dihydrochloride

InChI

InChI=1S/C7H12N4.2ClH/c1-4-6-2-5(8)3-9-7(6)11-10-4;;/h5H,2-3,8H2,1H3,(H2,9,10,11);2*1H

InChI Key

CJSDTCPQCAVFRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(CNC2=NN1)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.